A Comprehensive Technical Guide to 1-Benzyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity
A Comprehensive Technical Guide to 1-Benzyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity
Executive Summary and Introduction
The 5-aminopyrazole framework is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These heterocycles are instrumental as synthetic intermediates and are integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] This guide focuses on a specific, highly versatile derivative: 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3).
This document provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and an exploration of its reactivity. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this molecule's full potential in research and development endeavors.
Caption: Chemical structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis. The key identifiers and computed properties for 1-benzyl-3-methyl-1H-pyrazol-5-amine are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1134-82-3 | PubChem[3], Advanced ChemBlocks[4] |
| Molecular Formula | C₁₁H₁₃N₃ | PubChem[3][5] |
| Molecular Weight | 187.24 g/mol | PubChem[3] |
| IUPAC Name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | Advanced ChemBlocks[4] |
| Synonyms | 2-benzyl-5-methylpyrazol-3-amine | PubChem[3] |
| XLogP | 1.9 | PubChem[3][5] |
| Monoisotopic Mass | 187.110947427 Da | PubChem[3] |
Spectroscopic Characterization (Predicted)
While experimental spectra are definitive, a predictive analysis based on the structure and data from analogous compounds provides a robust framework for characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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~2.1 ppm (singlet, 3H): Methyl (CH₃) protons at the C3 position of the pyrazole ring.
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~3.5-4.5 ppm (broad singlet, 2H): Amine (NH₂) protons at the C5 position; the chemical shift can vary significantly with solvent and concentration.
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~5.1 ppm (singlet, 2H): Methylene (CH₂) protons of the benzyl group.
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~5.5 ppm (singlet, 1H): Vinyl proton (CH) at the C4 position of the pyrazole ring.
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~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring of the benzyl group.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data, confirming the carbon skeleton.[6][7]
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~12-15 ppm: Methyl carbon (CH₃).
-
~50-55 ppm: Methylene carbon (CH₂).
-
~90-100 ppm: C4 of the pyrazole ring.
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~127-129 ppm: Aromatic carbons of the phenyl ring.
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~135-140 ppm: Quaternary aromatic carbon (ipso-carbon) of the phenyl ring and C5 of the pyrazole ring.
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~145-155 ppm: C3 of the pyrazole ring.
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 187. The most significant fragmentation would be the cleavage of the benzyl group, resulting in a strong peak at m/z = 91 (tropylium cation) and a peak at m/z = 96. Predicted adducts for ESI-MS include [M+H]⁺ at 188.11823 m/z and [M+Na]⁺ at 210.10017 m/z.[5]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8]
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3200-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).
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~1600-1640 cm⁻¹: N-H scissoring (bending) vibration and C=N/C=C ring stretching.
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1450-1550 cm⁻¹: Aromatic C=C stretching.
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Synthesis and Purification
Mechanistic Rationale and Synthetic Strategy
The synthesis of 5-aminopyrazoles is most commonly achieved through the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1] This approach is highly efficient and regioselective. For the target molecule, the logical precursors are benzylhydrazine and a three-carbon nitrile component such as 3-aminocrotononitrile or its tautomer, 3-iminobutyronitrile . The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the stable pyrazole ring.
Caption: General workflow for the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine (1.0 eq) and ethanol (100 mL). Stir the solution until the hydrazine is fully dissolved. To this solution, add 3-aminocrotononitrile (1.05 eq) followed by glacial acetic acid (0.2 eq) to catalyze the reaction.
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Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
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Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 1-2 hours using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression. The reaction is typically complete within 6-12 hours.
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Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid. Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield a crystalline solid.
-
For Column Chromatography: If the crude product is an oil or contains significant impurities, it should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2.
Chemical Reactivity and Derivatization
The reactivity of 1-benzyl-3-methyl-1H-pyrazol-5-amine is dictated by its primary functional groups: the C5-amino group and the aromatic pyrazole ring. This dual reactivity makes it a valuable precursor for a wide range of more complex molecules.[6]
Caption: Key reaction pathways for 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Reactions at the C5-Amino Group
The primary amine at the C5 position is a potent nucleophile and is the most common site for derivatization.
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N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.[7] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
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Condensation Reactions: Reaction with aldehydes or ketones, often under acidic catalysis, leads to the formation of Schiff bases (imines). These imines are valuable intermediates themselves, susceptible to reduction to form secondary amines or further cyclization reactions.[6]
Reactions Involving the Pyrazole Ring
The pyrazole ring possesses aromatic character. The electron-donating amino group at C5 strongly activates the C4 position towards electrophilic substitution. Reactions such as halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation are expected to occur regioselectively at the C4 position.
Applications in Research and Development
The true value of 1-benzyl-3-methyl-1H-pyrazol-5-amine lies in its utility as a versatile building block.
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Pharmaceutical Development: 5-Aminopyrazoles are precursors to a multitude of condensed heterocyclic systems with proven pharmacological activity, such as pyrazolo[3,4-d]pyrimidines (purine bioisosteres) and pyrazolo[3,4-b]pyridines.[1] These scaffolds are found in drugs targeting kinases, G-protein coupled receptors, and other enzymes. The benzyl and methyl groups on this specific scaffold can provide desirable steric and electronic properties for ligand-receptor interactions.[2]
-
Agrochemical Chemistry: The pyrazole core is present in many commercial herbicides, insecticides, and fungicides. This compound can serve as a starting point for the synthesis of novel crop protection agents.[2]
-
Materials Science: The pyrazole moiety can act as a ligand for metal coordination, opening avenues for its use in the development of catalysts, metal-organic frameworks (MOFs), and functional polymers.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical. 1-benzyl-3-methyl-1H-pyrazol-5-amine is classified with the following hazards:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[3] |
| Skin Irritation | H315 | Causes skin irritation | PubChem[3] |
| Eye Irritation | H319 | Causes serious eye irritation | PubChem[3], Sigma-Aldrich |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[3] |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Title: 1-benzyl-3-methyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]
-
Title: Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives Source: RSIS International URL: [Link]
-
Title: 1-benzyl-5-ethyl-1H-pyrazole-3-amine Source: PubChem URL: [Link]
-
Title: 1-benzyl-3-methyl-1h-pyrazol-5-amine Source: PubChemLite URL: [Link]
-
Title: 1-Benzyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]
-
Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Carlo Erba Reagents URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PMC - NIH URL: [Link]
-
Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL: [Link]
-
Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]
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- 4. 1-Benzyl-3-methyl-1h-pyrazol-5-amine 97.00% | CAS: 1134-82-3 | AChemBlock [achemblock.com]
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